2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride (2,6-Bis-MEP) is a coordination compound of iron(II) and pyridine. It has been studied extensively in the fields of biochemistry and physiology, as well as in laboratory experiments. This compound has a wide range of applications due to its unique properties, and has been used in a variety of scientific research applications.
Scientific Research Applications
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride has been used in a variety of scientific research applications, including the study of the effects of iron on cell metabolism, the study of redox reactions, and the study of the catalytic properties of iron. It has also been used in the synthesis of other coordination compounds, as well as in the study of the structure and properties of iron-containing proteins.
Mechanism of Action
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride is an iron-containing coordination compound, which means that it is capable of forming strong bonds with other molecules. These bonds are formed by the iron atom, which acts as an electron donor, and the pyridine molecule, which acts as an electron acceptor. The resulting coordination complex is then able to interact with other molecules, allowing for the binding of other molecules and the formation of new compounds.
Biochemical and Physiological Effects
This compound has been studied extensively in the fields of biochemistry and physiology. It has been found to have a variety of effects on the body, including the stimulation of redox reactions, the regulation of iron-containing proteins, and the regulation of cell metabolism. Additionally, it has been found to have antioxidant properties, which may be beneficial in the prevention of diseases such as cancer.
Advantages and Limitations for Lab Experiments
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride has several advantages for laboratory experiments. It is relatively stable and easy to handle, and can be synthesized in a relatively short amount of time. Additionally, it is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is also relatively toxic, and should be handled with caution.
Future Directions
There are a variety of potential future directions for the study of 2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride. These include further research into its biochemical and physiological effects, its potential use as a therapeutic agent, and its potential use in the synthesis of other coordination compounds. Additionally, further research could be conducted into its potential use as a catalyst, as well as its potential use in the synthesis of other iron-containing proteins.
Synthesis Methods
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride is synthesized by a multi-step process involving the reaction of pyridine and iron(II) chloride in the presence of a base. The resulting reaction mixture is then heated to a temperature of approximately 200°C, and the resulting compound is isolated and purified.
properties
IUPAC Name |
dichloroiron;1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3.2ClH.Fe/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2;;;/h5-15H,1-4H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRDGGGITBSQRL-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C.Cl[Fe]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2FeN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.